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molecular formula C12H17ClN2O B8410944 N-(3-amino-4-chlorobenzyl)pivalamide

N-(3-amino-4-chlorobenzyl)pivalamide

Cat. No. B8410944
M. Wt: 240.73 g/mol
InChI Key: AZYCBBVEHQMENH-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

A mixture of N-(4-chloro-3-nitrobenzyl)-2,2-dimethyl-propionamide (5.92 g, 21.9 mmol), THF (150 mL) and Ra—Ni (1.50 g) was stirred for 2 days at RT under a hydrogen atmosphere (3.0 bar). The catalyst was removed by filtration and the mixture was concentrated. The crude was purified by chromatography to give the sub-title compound.
Name
N-(4-chloro-3-nitrobenzyl)-2,2-dimethyl-propionamide
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][NH:7][C:8](=[O:13])[C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:4][C:3]=1[N+:16]([O-])=O>[Ni].C1COCC1>[NH2:16][C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][C:2]=1[Cl:1])[CH2:6][NH:7][C:8](=[O:13])[C:9]([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
N-(4-chloro-3-nitrobenzyl)-2,2-dimethyl-propionamide
Quantity
5.92 g
Type
reactant
Smiles
ClC1=C(C=C(CNC(C(C)(C)C)=O)C=C1)[N+](=O)[O-]
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 days at RT under a hydrogen atmosphere (3.0 bar)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified by chromatography

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
NC=1C=C(CNC(C(C)(C)C)=O)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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